molecular formula C9H15NO2 B11913372 Ethyl 2-(3-piperidinylidene)acetate

Ethyl 2-(3-piperidinylidene)acetate

Cat. No.: B11913372
M. Wt: 169.22 g/mol
InChI Key: YTYRQDPJLVARKM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-piperidinylidene)acetate is a chemical compound with the molecular formula C9H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-piperidinylidene)acetate typically involves the reaction of piperidine derivatives with ethyl acetate under specific conditions. One common method involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at temperatures ranging from 120°C to 160°C for 16-20 hours . The product is then purified through recrystallization using organic solvents such as petrol ether and ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-piperidinylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(3-piperidinylidene)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(3-piperidinylidene)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(3-piperidinylidene)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
  • Ethyl 3-(pyridin-2-ylamino)propanoate
  • This compound HCl

These compounds share similar structural features but differ in their specific functional groups and properties. This compound is unique due to its specific piperidine derivative structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-piperidin-3-ylideneacetate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h6,10H,2-5,7H2,1H3

InChI Key

YTYRQDPJLVARKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCCNC1

Origin of Product

United States

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